molecular formula C22H39NO9 B12745207 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 153222-90-3

2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B12745207
CAS No.: 153222-90-3
M. Wt: 461.5 g/mol
InChI Key: IRWNLBOPLIXWGE-AFHKOZSWSA-N
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Description

The compound 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a bicyclic hexane structure with multiple functional groups, including a diethylamino ethoxy group and a hydroxypropane tricarboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid involves several steps:

    Formation of the bicyclic hexane core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure.

    Introduction of the diethylamino ethoxy group: This step involves nucleophilic substitution, where a suitable leaving group on the bicyclic hexane is replaced by the diethylamino ethoxy group.

    Attachment of the hydroxypropane tricarboxylic acid moiety: This can be done through esterification or amidation reactions, depending on the functional groups present on the bicyclic hexane core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or tosylates in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

    Medicine: Could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The diethylamino group could facilitate binding to specific sites, while the hydroxypropane tricarboxylic acid moiety could participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1S,2R,4S,5S)-4-[2-(dimethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol
  • 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]ethanol

Uniqueness

The uniqueness of 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both a bicyclic hexane core and a hydroxypropane tricarboxylic acid moiety makes it a versatile compound for scientific research.

Properties

CAS No.

153222-90-3

Molecular Formula

C22H39NO9

Molecular Weight

461.5 g/mol

IUPAC Name

2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C16H31NO2.C6H8O7/c1-6-17(7-2)8-9-19-14-10-12(15(3,4)18)13-11-16(13,14)5;7-3(8)1-6(13,5(11)12)2-4(9)10/h12-14,18H,6-11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t12-,13+,14+,16+;/m1./s1

InChI Key

IRWNLBOPLIXWGE-AFHKOZSWSA-N

Isomeric SMILES

CCN(CC)CCO[C@H]1C[C@H]([C@H]2[C@@]1(C2)C)C(C)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCOC1CC(C2C1(C2)C)C(C)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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